2-Methyl-6-morpholinopyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

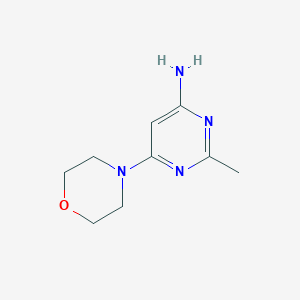

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-6-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYNZTGBWLAAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652766 | |

| Record name | 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28732-85-6 | |

| Record name | 2-Methyl-6-(4-morpholinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28732-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-Methyl-6-morpholinopyrimidin-4-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a three-step process commencing with the widely available precursor, 4,6-dihydroxy-2-methylpyrimidine. This whitepaper elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols for each synthetic transformation. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical literature. All quantitative data is summarized for clarity, and key transformations are visualized through mechanistic diagrams to provide a comprehensive resource for chemists and pharmaceutical scientists.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, making it a privileged scaffold in drug design. This compound (Target Compound 3 ) incorporates key pharmacophoric features: a pyrimidine core, a secondary amine (morpholine), and a primary amine, presenting a versatile template for library synthesis and lead optimization programs.

This guide details a logical and field-proven synthetic route starting from a common pyrimidine precursor. The pathway involves an initial chlorination to activate the pyrimidine ring, followed by two sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This approach offers a reliable and scalable method for accessing the title compound.

Overall Synthetic Pathway

The synthesis of this compound is achieved via a three-step sequence, as illustrated below. The strategy hinges on the initial conversion of a dihydroxypyrimidine to a more reactive dichlorinated intermediate, which then undergoes sequential amination.

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-morpholinopyrimidin-4-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-6-morpholinopyrimidin-4-amine (CAS No: 28732-85-6), a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document delves into the compound's structural characteristics, predicted and experimental properties, and provides a plausible synthetic route based on established methodologies for related analogues. Furthermore, it explores the potential biological significance of this scaffold, drawing insights from studies on similar morpholinopyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The incorporation of a morpholine moiety, a privileged structure in drug discovery, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound combines these features, making it a compound of significant interest for the development of novel bioactive molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems. This guide synthesizes available data to present a detailed profile of this compound.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the bedrock of scientific research. This compound is systematically identified by the following descriptors:

-

IUPAC Name: 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine

-

CAS Number: 28732-85-6[1]

-

Molecular Formula: C₉H₁₄N₄O[1]

-

Molecular Weight: 194.23 g/mol [1]

-

Canonical SMILES: CC1=NC(=NC(=C1)N)N2CCOCC2

The molecular structure, depicted below, reveals a pyrimidine ring substituted with a methyl group at the 2-position, an amine group at the 4-position, and a morpholine ring attached via a nitrogen atom at the 6-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is critical for its application in research and development. The following table summarizes the available experimental and computationally predicted properties of this compound.

| Property | Value | Source |

| Physical State | Solid (predicted based on melting point) | - |

| Melting Point | 209-211 °C | Literature |

| Boiling Point | Not available (predicted to be high) | - |

| Solubility | Not experimentally determined. Predicted to be soluble in polar organic solvents. | - |

| pKa (predicted) | 7.09 ± 0.10 | ChemicalBook |

| LogP (predicted) | 0.20382 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 64.27 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 5 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Expert Insights:

-

The reported melting point of 209-211 °C suggests that the compound is a stable solid at room temperature, which is advantageous for handling and storage. The high melting point is indicative of strong intermolecular forces, likely including hydrogen bonding from the amine group and dipole-dipole interactions.

-

The predicted pKa of 7.09 suggests that the compound will be partially protonated at physiological pH (7.4). The most likely site of protonation is the pyrimidine ring nitrogen, which would be in equilibrium with the protonated exocyclic amine. This property is crucial for its interaction with biological targets and for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

The predicted LogP value of 0.20382 indicates that the compound is relatively hydrophilic. This, combined with a moderate TPSA of 64.27 Ų, suggests good potential for oral bioavailability, as it falls within the parameters of Lipinski's rule of five.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for this compound was not found in the available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous substituted pyrimidines. A common and effective approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative, followed by functional group interconversion.

A likely synthetic pathway would start from a readily available pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a sequential nucleophilic aromatic substitution.

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine

-

To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base, for example, triethylamine (1.1 eq).

-

To this mixture, add morpholine (1.05 eq) dropwise at room temperature. The choice of a slight excess of morpholine ensures the complete consumption of the starting material. The rationale for using a base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel will afford the pure 4-chloro-2-methyl-6-morpholinopyrimidine.

Step 2: Synthesis of this compound

-

The intermediate, 4-chloro-2-methyl-6-morpholinopyrimidine (1.0 eq), is dissolved in a suitable solvent, often a high-boiling alcohol like n-butanol or placed in a sealed pressure vessel.

-

A solution of ammonia in a solvent (e.g., aqueous ammonia) or ammonia gas is introduced in excess. The use of a sealed vessel and elevated temperature is necessary to facilitate the displacement of the less reactive chlorine atom at the 4-position by ammonia.

-

The reaction is heated to a high temperature (e.g., 120-150 °C) for an extended period (12-24 hours).

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.

This proposed synthesis is robust and relies on well-established chemical transformations, ensuring its reproducibility and scalability.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected in the region of δ 2.2-2.5 ppm.

-

Morpholine Protons (-CH₂-N- and -CH₂-O-): Two multiplets, each integrating to 4 protons. The protons adjacent to the nitrogen will likely appear downfield (δ 3.5-3.8 ppm) compared to those adjacent to the oxygen (δ 3.7-4.0 ppm).

-

Pyrimidine Ring Proton (-CH=): A singlet integrating to 1 proton, expected in the aromatic region, likely around δ 5.5-6.5 ppm. The upfield shift compared to a typical aromatic proton is due to the electron-donating nature of the amine and morpholine substituents.

-

Amine Protons (-NH₂): A broad singlet integrating to 2 protons, the chemical shift of which will be highly dependent on the solvent and concentration, but typically expected in the range of δ 4.5-6.0 ppm.

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

-

Morpholine Carbons (-CH₂-N- and -CH₂-O-): Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen will be around δ 45-50 ppm, and those adjacent to the oxygen will be further downfield, around δ 65-70 ppm.

-

Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the methyl group (C2) and the carbon bearing the morpholine group (C6) will be significantly downfield due to the attachment of heteroatoms. The carbon bearing the amine group (C4) will also be downfield. The unsubstituted carbon (C5) will be the most upfield of the ring carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H Stretching (Amine): Two medium-intensity sharp bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of the methyl and morpholine C-H bonds.

-

N-H Bending (Amine): A medium to strong band around 1600-1650 cm⁻¹.

-

C=N and C=C Stretching (Pyrimidine Ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: Strong bands in the 1200-1350 cm⁻¹ region.

-

C-O-C Stretching (Morpholine): A strong, characteristic band around 1115 cm⁻¹.

Mass Spectrometry

-

Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z = 194. Key fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺), and fragmentation of the morpholine ring.

Biological and Pharmacological Context

While there is no specific biological data available for this compound, the broader class of morpholinopyrimidine derivatives has been extensively investigated for various therapeutic applications. Notably, related compounds have demonstrated significant anti-inflammatory activity . For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. Several of these compounds showed potent anti-inflammatory effects.

The structural motifs present in this compound, specifically the substituted pyrimidine core and the morpholine ring, are frequently found in kinase inhibitors. The nitrogen atoms in the pyrimidine and morpholine rings can act as hydrogen bond acceptors, while the exocyclic amine can act as a hydrogen bond donor, facilitating interactions with the hinge region of kinase active sites.

Given this context, it is plausible that this compound could serve as a valuable scaffold or intermediate for the development of novel anti-inflammatory agents, kinase inhibitors, or other therapeutic molecules. Further biological evaluation is warranted to explore its potential pharmacological activities.

Conclusion

This compound is a well-defined chemical entity with a promising profile for applications in medicinal chemistry. This guide has consolidated the available data on its physicochemical properties, including its chemical identity, a literature-reported melting point, and several key predicted parameters that suggest favorable drug-like characteristics. A plausible and robust synthetic route has been outlined, providing a clear path for its preparation in a laboratory setting. Although experimental spectroscopic data is currently lacking, a detailed prediction of its NMR, IR, and mass spectra has been provided to aid in its future characterization. The established biological activities of closely related analogues, particularly in the area of anti-inflammatory research, highlight the potential of this compound as a valuable building block for the discovery of new therapeutic agents. This technical guide serves as a comprehensive starting point for any researcher or drug development professional interested in exploring the chemistry and potential applications of this compound.

References

An In-depth Technical Guide to 2-Methyl-6-morpholinopyrimidin-4-amine (CAS 28732-85-6): A Scaffolding for Kinase Inhibition and Anti-inflammatory Drug Discovery

This technical guide provides a comprehensive overview of 2-Methyl-6-morpholinopyrimidin-4-amine, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical identity, potential synthetic routes, and explore its likely mechanisms of action based on the biological activities of structurally related morpholinopyrimidine derivatives. This guide will further provide detailed, field-proven protocols for investigating its potential as a kinase inhibitor and an anti-inflammatory agent.

Introduction: The Prominence of the Morpholinopyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a morpholine moiety, the resulting morpholinopyrimidine scaffold often exhibits enhanced aqueous solubility and metabolic stability, making it a desirable feature in drug design.[1] this compound (Figure 1) emerges as a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors and anti-inflammatory therapeutics.[2][3] Its structure presents multiple points for diversification, allowing for the fine-tuning of its biological activity.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery and for the development of in vitro and in vivo assays.

| Property | Value | Source |

| CAS Number | 28732-85-6 | [4] |

| Molecular Formula | C₉H₁₄N₄O | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Canonical SMILES | CC1=NC(=NC(=C1)N)N2CCOCC2 | [4] |

| Topological Polar Surface Area (TPSA) | 64.27 Ų | [4] |

| Predicted logP | 0.20382 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

| Predicted pKa | 7.09 ± 0.10 | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Synthesis Strategies: A-Roadmap to this compound and its Analogs

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Starting Material: 2-Methyl-4,6-dichloropyrimidine is a common and commercially available starting material for the synthesis of 2,4,6-trisubstituted pyrimidines.

-

Step 1: Morpholine Addition: The first nucleophilic substitution with morpholine is typically performed under basic conditions to neutralize the HCl byproduct. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to avoid competition with the morpholine nucleophile. The reaction is usually heated to overcome the activation energy of the substitution.

-

Step 2: Amination: The second substitution with ammonia introduces the 4-amino group. This step often requires more forcing conditions (higher temperatures) due to the deactivating effect of the electron-donating morpholine group on the pyrimidine ring. The use of a sealed vessel may be necessary to maintain a sufficient concentration of ammonia.

Further derivatization of the 4-amino group can be achieved through various methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide range of substituents.

Unveiling the Biological Potential: Dual Roles in Oncology and Inflammation

While direct biological data for this compound is limited, extensive research on its structural analogs strongly suggests its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation.

A Potent Scaffold for PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8] Numerous studies have demonstrated that the morpholinopyrimidine scaffold is a key pharmacophore for potent and selective PI3K/mTOR inhibitors.[6][9]

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.

The morpholine oxygen is known to form a critical hydrogen bond within the ATP-binding pocket of PI3K, contributing to the high affinity of these inhibitors. It is highly probable that this compound acts as an ATP-competitive inhibitor of PI3K and potentially mTOR.

A Scaffold for Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases. The morpholinopyrimidine scaffold has also been explored for its anti-inflammatory properties.[10] Derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[10] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[10]

Caption: Proposed anti-inflammatory mechanism of action.

The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a master regulator of the inflammatory response.

Experimental Protocols: A Practical Guide to Biological Evaluation

To empirically determine the biological activity of this compound, a series of robust and validated in vitro assays are required. The following protocols provide a step-by-step guide for assessing its potential as a PI3K/mTOR inhibitor and as an anti-inflammatory agent.

Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of this compound.

Detailed Protocol: PI3K HTRF Assay

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to quantify the in vitro inhibitory activity of this compound against PI3K isoforms.[11][12]

Principle: This is a competitive immunoassay where the production of PIP3 by PI3K displaces a biotinylated-PIP3 tracer from a GST-tagged GRP1-PH domain/anti-GST-Europium cryptate/streptavidin-XL665 complex, leading to a decrease in the HTRF signal.

Materials:

-

Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

-

PI3K HTRF Assay Kit (containing PIP2 substrate, biotin-PIP3, GST-GRP1-PH, anti-GST-Europium, Streptavidin-XL665, and assay buffer)

-

ATP

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final concentrations in the assay buffer.

-

Reaction Initiation: In a 384-well plate, add the test compound, followed by the enzyme/substrate mix. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection mix containing biotin-PIP3, GST-GRP1-PH, anti-GST-Europium, and Streptavidin-XL665.

-

Incubation: Incubate for at least 2 hours at room temperature to allow for the detection complex to form.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Detailed Protocol: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is for determining the effect of this compound on the PI3K/Akt signaling pathway in a cellular context by measuring the phosphorylation of Akt at Ser473.[13]

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein concentrations and run the samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-total Akt and anti-β-actin antibodies for loading controls.

-

Densitometry: Quantify the band intensities to determine the relative levels of p-Akt.

Detailed Protocol: Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay is used to quantify nitrite (a stable metabolite of NO) in cell culture supernatants to assess the anti-inflammatory activity of this compound.[7][14]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is proportional to the nitrite concentration.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatants.

-

Standard Curve Preparation: Prepare a sodium nitrite standard curve in the cell culture medium.

-

Griess Reaction: Add the Griess reagent to the standards and samples in a new 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics. Based on the extensive research on its analogs, it is highly likely to exhibit inhibitory activity against the PI3K/Akt/mTOR pathway and possess anti-inflammatory properties. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of its biological activities.

Future research should focus on obtaining direct experimental evidence of its kinase inhibitory profile and anti-inflammatory efficacy. A detailed structure-activity relationship (SAR) study, by synthesizing and testing a library of analogs, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to validate its therapeutic potential. The journey from a promising scaffold to a clinical candidate is arduous, but the foundational information and methodologies outlined in this guide provide a solid starting point for the scientific community to unlock the full potential of this compound.

References

- 1. Two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones as new non-purine xanthine oxidase inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine | 380875-93-4 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 28732-85-6 [chemicalbook.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Methyl-6-morpholinopyrimidin-4-amine: Synthesis, Mechanisms, and Therapeutic Prospects

Foreword: The Architectural Elegance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures, through a combination of favorable pharmacokinetics and versatile binding capabilities, serve as foundational blueprints for the development of novel therapeutic agents. The pyrimidine ring, a cornerstone of nucleic acids, is one such scaffold. Its inherent ability to engage in hydrogen bonding and occupy the ATP-binding pockets of kinases has made it a focal point of drug discovery. When fused with the morpholine moiety—a group known to enhance aqueous solubility and metabolic stability—a powerful synergistic partnership emerges. This guide delves into the technical intricacies of a specific embodiment of this partnership: 2-Methyl-6-morpholinopyrimidin-4-amine. While the specific chronology of its initial synthesis is not extensively documented, its existence is a logical progression in the exploration of aminopyrimidine-based kinase inhibitors. This document will, therefore, treat its "discovery" as a rational design evolution, providing a comprehensive overview of its synthesis, potential mechanisms of action, and prospective applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 28732-85-6 | --INVALID-LINK--[1][2] |

| Molecular Formula | C₉H₁₄N₄O | --INVALID-LINK--[1][2] |

| Molecular Weight | 194.23 g/mol | --INVALID-LINK--[1][2] |

| Purity | ≥98% (Commercially available) | --INVALID-LINK--[1][2] |

| Storage | Sealed in dry, 2-8°C | --INVALID-LINK--[1][2] |

| SMILES | N=1C(=NC(=CC1N)N2CCOCC2)C | --INVALID-LINK--[1][2] |

A Rational Path to Discovery: Synthesis and Chemical Logic

The synthesis of this compound can be logically deduced from established methodologies for the preparation of substituted pyrimidines. A plausible and efficient synthetic route involves the sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.

Proposed Synthetic Pathway

The synthesis likely commences with a commercially available and appropriately substituted dichloropyrimidine. A step-wise approach allows for the controlled introduction of the morpholine and amine functionalities.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of the target compound, based on analogous reactions reported in the literature.

Step 1: Synthesis of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)morpholine

-

To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in isopropanol (10 volumes), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-((6-chloro-2-methylpyrimidin-4-yl)amino)morpholine.

Step 2: Synthesis of this compound

-

In a sealed pressure vessel, dissolve the intermediate from Step 1 (1.0 eq) in a solution of ammonia in methanol (7N).

-

Heat the mixture to 100-120°C for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.

Mechanism of Action: Targeting Cellular Signaling Cascades

The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, acting as an ATP-competitive inhibitor by mimicking the adenine ring of ATP.[3] The morpholine moiety often contributes to target specificity and improved pharmacokinetic properties. It is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases.

Potential Kinase Targets and Signaling Pathways

Derivatives of morpholinopyrimidine have shown significant activity as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Beyond the PI3K pathway, other kinases are plausible targets. The 2,4-diaminopyrimidine core is a known scaffold for inhibitors of various tyrosine kinases, including Focal Adhesion Kinase (FAK) and Bruton's tyrosine kinase (BTK).[5][6]

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of morpholinopyrimidine derivatives.[1][7] This activity may be mediated through the inhibition of inflammatory signaling pathways, potentially involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][7]

Therapeutic Potential and Future Directions

The structural motifs present in this compound suggest a range of potential therapeutic applications, primarily in oncology and inflammatory diseases.

-

Oncology : As a putative kinase inhibitor, this compound could be explored for its efficacy in cancers driven by aberrant PI3K/Akt/mTOR signaling, such as certain breast, lung, and hematological malignancies.[4]

-

Inflammatory Disorders : The potential to modulate iNOS and COX-2 pathways suggests utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[1][7]

-

Antimicrobial Applications : The pyrimidine nucleus is found in numerous antimicrobial agents, and some morpholine-containing compounds have demonstrated antimicrobial and anti-urease activities.[8][9][10]

Future research should focus on a comprehensive biological characterization of this compound. This would include broad kinase profiling to identify its primary targets, cell-based assays to determine its anti-proliferative and anti-inflammatory efficacy, and in vivo studies to evaluate its pharmacokinetic properties and therapeutic potential in relevant disease models.

Conclusion

This compound stands as a compelling example of rational drug design, leveraging the strengths of two privileged scaffolds. While its specific history is not deeply chronicled, its chemical logic is clear. Its plausible synthesis from readily available starting materials and its potential to modulate key signaling pathways, particularly as a kinase inhibitor, make it a molecule of significant interest for further investigation. This guide provides a foundational technical overview to inspire and inform future research into the therapeutic applications of this and related morpholinopyrimidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular quarry: A Technical Guide to the Biological Targets of 2-Methyl-6-morpholinopyrimidin-4-amine and its Analogs

Introduction: The Prominence of the Morpholinopyrimidine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the identification of selective kinase inhibitors is a paramount objective. The morpholinopyrimidine scaffold has emerged as a privileged structure, frequently incorporated into potent inhibitors of key signaling pathways that drive cellular proliferation and survival. The compound 2-Methyl-6-morpholinopyrimidin-4-amine represents a fundamental building block within this chemical class. While direct and extensive research on this specific molecule is not widely published, its structural motifs strongly suggest an affinity for the ATP-binding pockets of various protein kinases. This guide will delve into the established biological targets of closely related morpholinopyrimidine derivatives, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will use the well-characterized dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor, VS-5584, as a primary exemplar to illustrate the principles of target identification, validation, and the elucidation of the mechanism of action.

The PI3K/Akt/mTOR Signaling Nexus: A Prime Target for Morpholinopyrimidine Derivatives

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3] Morpholinopyrimidine derivatives have demonstrated significant promise as inhibitors of this pathway, often exhibiting potent activity against both PI3K and mTOR kinases.[4]

The rationale behind targeting this pathway stems from the frequent mutations and amplifications of key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) in various tumors.[5] Constitutive activation of this pathway leads to uncontrolled cell growth and resistance to apoptosis.[3]

Below is a diagram illustrating the central role of PI3K and mTOR in this signaling cascade and the points of inhibition by morpholinopyrimidine-based inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.

Identifying the Primary Biological Targets: A Methodological Approach

The process of identifying and validating the biological targets of a novel compound like this compound involves a multi-faceted approach, combining biochemical and cellular assays.

In Vitro Kinase Assays: The First Line of Inquiry

The initial step in characterizing a potential kinase inhibitor is to assess its activity against a panel of purified kinases in a cell-free system. This provides a direct measure of the compound's potency and selectivity.

Principle of the Assay: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is determined by quantifying the reduction in substrate phosphorylation.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

This protocol is a generalized framework and should be optimized for specific kinases and assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).

-

Reagent Preparation:

-

Prepare a stock solution of this compound (or an analog like VS-5584) in 100% DMSO.

-

Prepare serial dilutions of the compound in assay buffer.

-

Prepare a solution of the recombinant kinase (e.g., PI3Kα, mTOR) in kinase buffer.

-

Prepare a solution of the substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR) and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted compound or vehicle (DMSO) to the wells of a microplate.

-

Add the kinase solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature or 37°C for a specified duration.

-

Stop the reaction (e.g., by adding EDTA).

-

-

Detection and Data Analysis:

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity measurement, fluorescence polarization, or luminescence).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Quantitative Data Summary for VS-5584 (Exemplar):

| Target | IC50 (nM) |

| PI3Kα | 16 |

| PI3Kβ | 68 |

| PI3Kγ | 25 |

| PI3Kδ | 42 |

| mTOR | 37 |

| Data synthesized from multiple sources.[1][6][7] |

This data demonstrates the potent and relatively equipotent inhibition of all Class I PI3K isoforms and mTOR by VS-5584, a characteristic feature of dual PI3K/mTOR inhibitors.[1]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are crucial for determining direct enzymatic inhibition, it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement in situ.[8]

Principle of CETSA: The thermal stability of a protein is altered upon ligand binding. CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation. An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of binding.[8]

Experimental Workflow: Western Blot-Based CETSA

Caption: A simplified workflow for a Western blot-based Cellular Thermal Shift Assay.

Detailed Protocol Steps:

-

Cell Treatment: Culture cells to an appropriate confluency and treat with the test compound or vehicle control for a defined period.

-

Heating: Harvest and resuspend the cells. Aliquot the cell suspension and heat the samples across a range of temperatures using a thermal cycler.

-

Lysis: Lyse the cells to release their contents.

-

Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

Analysis: Quantify the band intensities at each temperature and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.

Validating Downstream Pathway Modulation: Western Blot Analysis

Confirmation of target engagement should be followed by demonstrating the functional consequence of this interaction on the downstream signaling pathway. Western blotting is a widely used technique to assess changes in the phosphorylation status of key signaling proteins.

Principle of the Assay: Following treatment with an inhibitor, cell lysates are subjected to gel electrophoresis to separate proteins by size. These proteins are then transferred to a membrane and probed with antibodies specific for both the total and phosphorylated forms of the target proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the upstream kinase.

Experimental Protocol: Western Blot for p-Akt and p-S6

-

Cell Treatment and Lysis:

-

Seed cells and treat with varying concentrations of this compound or a positive control (e.g., VS-5584) for a specified time.

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated S6 ribosomal protein, and total S6. A loading control like GAPDH or β-actin should also be used.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm that the compound is effectively inhibiting the PI3K/mTOR pathway in a cellular context.[1][7]

Conclusion and Future Directions

The morpholinopyrimidine scaffold, as exemplified by this compound, represents a highly promising starting point for the development of potent kinase inhibitors. The evidence strongly suggests that the primary biological targets for this class of compounds reside within the PI3K/Akt/mTOR signaling pathway. The methodologies outlined in this guide, from initial in vitro kinase screening to cellular target engagement and downstream pathway analysis, provide a robust framework for the comprehensive characterization of such molecules.

Future research on this compound and its derivatives should focus on a broad kinase panel screening to fully elucidate its selectivity profile. Further structure-activity relationship (SAR) studies will be instrumental in optimizing potency and selectivity, potentially leading to the development of next-generation inhibitors with improved therapeutic indices. The integration of advanced techniques such as chemical proteomics and CRISPR-based genetic screens can further validate on-target effects and identify potential off-target activities and mechanisms of resistance.

References

- 1. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological evaluation and structure-activity relationship of a novel class of PI3Kα H1047R mutant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Methyl-6-morpholinopyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of the novel heterocyclic compound, 2-Methyl-6-morpholinopyrimidin-4-amine. While direct biological data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from structurally analogous compounds to build a strong rationale for its investigation as a therapeutic agent. The core structure, a substituted diaminopyrimidine, is a privileged scaffold in medicinal chemistry, frequently associated with anti-inflammatory and kinase inhibitory activities. This guide will explore these two promising therapeutic avenues, detailing plausible mechanisms of action, robust experimental protocols for validation, and the scientific basis for its potential development as a targeted therapy.

Introduction and Chemical Profile

This compound is a small molecule featuring a pyrimidine core, a common motif in numerous biologically active compounds. Its structure is characterized by a methyl group at position 2, an amine group at position 4, and a morpholine ring at position 6. The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 28732-85-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₄N₄O | --INVALID-LINK--[1] |

| Molecular Weight | 194.23 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 2-methyl-6-morpholin-4-ylpyrimidin-4-amine | ChemScene |

| Canonical SMILES | CC1=NC(=NC(=C1)N)N2CCOCC2 | ChemScene |

Plausible Synthetic Route

A feasible synthetic pathway for this compound can be extrapolated from established methods for synthesizing substituted pyrimidines. A common starting material is 2-amino-4-chloro-6-methylpyrimidine, which can be synthesized from the more readily available 2-amino-4-hydroxy-6-methylpyrimidine.[2][3][4] The subsequent step involves a nucleophilic aromatic substitution reaction with morpholine.

Experimental Protocol: Synthesis of this compound

-

Step 1: Chlorination of 2-amino-4-hydroxy-6-methylpyrimidine.

-

To a round-bottom flask, add 2-amino-4-hydroxy-6-methylpyrimidine and an excess of phosphorus oxychloride (POCl₃).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product, 2-amino-4-chloro-6-methylpyrimidine.

-

Filter, wash with water, and dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for purification.[2][3][4]

-

-

Step 2: Nucleophilic Substitution with Morpholine.

-

In a sealed reaction vessel, dissolve 2-amino-4-chloro-6-methylpyrimidine in a suitable solvent such as isopropanol or DMF.

-

Add an excess of morpholine to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

References

The Morpholinopyrimidine Scaffold: A Privileged Motif in Kinase Inhibitor Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system, a fundamental heterocyclic scaffold, has proven to be a cornerstone in the development of targeted kinase inhibitors. When functionalized with a morpholine moiety, the resulting morpholinopyrimidine core exhibits a remarkable propensity for interacting with the ATP-binding site of various kinases, leading to potent and often selective inhibition. This technical guide delves into the significance of the 2-methyl-6-morpholinopyrimidin-4-amine core and its derivatives as a privileged scaffold in kinase inhibitor discovery, with a particular focus on the PI3K/Akt/mTOR signaling pathway. We will explore the synthetic strategies, structure-activity relationships (SAR), and the critical experimental protocols required to characterize the biological activity of these compounds, providing a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Prominence of the Morpholinopyrimidine Core

Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The design of small molecule kinase inhibitors that compete with ATP for binding to the kinase domain has been a highly successful strategy in modern drug discovery.[1]

Within the vast chemical space of kinase inhibitors, the morpholinopyrimidine scaffold has emerged as a recurring and highly effective motif.[2][3][4][5] The morpholine group, in particular, is a common pharmacophore known to enhance aqueous solubility and can form crucial hydrogen bond interactions within the ATP-binding pocket, contributing to the overall potency and drug-like properties of the inhibitor.[6][7][8] Several clinically advanced kinase inhibitors feature this core structure, highlighting its importance in the field.[2][4] This guide will utilize the representative structure of this compound to explore the broader class of morpholinopyrimidine-based kinase inhibitors.

Synthetic Strategies for Morpholinopyrimidine Derivatives

The synthesis of a library of morpholinopyrimidine derivatives is essential for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity. The this compound scaffold serves as a versatile starting point or can be constructed through various synthetic routes.

A common approach involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine ring. For instance, starting with a di-chlorinated pyrimidine, one chlorine atom can be selectively displaced by morpholine, followed by the displacement of the second chlorine with an amine to introduce diversity at that position.[9][10]

An alternative strategy is the construction of the pyrimidine ring itself through condensation and cyclization reactions.[9][10] This often involves the reaction of a 1,3-dicarbonyl compound with a guanidine derivative. Subsequent modifications to the pyrimidine core can then be performed to introduce the desired substituents.

Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), offer powerful tools for the derivatization of the morpholinopyrimidine scaffold, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.[8]

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of morpholinopyrimidine derivatives.

Caption: Generalized synthetic workflow for morpholinopyrimidine derivatives.

The PI3K/Akt/mTOR Pathway: A Key Target

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][11][12] Aberrant activation of this pathway is a frequent event in many human cancers, making it a highly attractive target for anticancer drug development.[2][5][11]

Numerous studies have demonstrated that the morpholinopyrimidine scaffold is particularly effective at targeting kinases within this pathway, with many derivatives showing potent inhibitory activity against PI3K and/or mTOR.[2][4][5][6][7][11][12][13][14][15][16] The oxygen atom of the morpholine ring often forms a key hydrogen bond with residues in the hinge region of the kinase's ATP-binding pocket, a common feature observed in the binding mode of these inhibitors.[7]

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cellular processes.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) of Morpholinopyrimidine Kinase Inhibitors

Systematic modification of the morpholinopyrimidine scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition.

| Position of Substitution | General Observations | Key References |

| C2-Position | Introduction of various heterocyclic rings, with or without linkers, has been shown to modulate potency and selectivity.[2] | [2] |

| C4-Position | The amino group at this position is a key interaction point. Substitution on this amine can influence selectivity and potency against different kinases.[9][10][17] | [17],[9],[10] |

| C5-Position | Introduction of a carbonitrile group has been explored in the design of dual PI3K/mTOR inhibitors.[2][14] | [2],[14] |

| C6-Position | The morpholine moiety at this position is often critical for activity, with the oxygen atom acting as a hydrogen bond acceptor.[7] | [7] |

Experimental Protocols for Biological Evaluation

A robust and multi-faceted approach is necessary to fully characterize the kinase inhibitory potential of novel morpholinopyrimidine derivatives.

In Vitro Kinase Activity Assays

The initial assessment of a compound's inhibitory activity is typically performed using in vitro kinase assays. These assays directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., PI3Kα, mTOR)

-

Kinase-specific substrate

-

ATP

-

HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

-

Assay buffer

-

384-well low-volume white plates

-

Test compounds (serially diluted)

-

-

Procedure:

-

Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the kinase and its substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate the reaction mixture at room temperature for the optimized duration (e.g., 60 minutes).

-

Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the HTRF detection reagent mixture.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.

-

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays can assess the compound's ability to inhibit a specific signaling pathway within intact cells and its effect on cellular processes like proliferation.

Protocol: Western Blot Analysis of Pathway Modulation

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-Akt (S473), Akt, p-S6K, S6K).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Target Engagement Assays

Confirming that a compound directly interacts with its intended target within a cellular environment is a critical step in drug development.

Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment and Heating:

-

Treat intact cells with the test compound or vehicle control.

-

Harvest the cells, wash, and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble protein fraction (un-denatured) from the precipitated protein fraction by centrifugation.

-

-

Protein Detection:

-

Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA) using an antibody specific for the target kinase.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Experimental Workflow Overview

The following diagram outlines the typical experimental cascade for evaluating a novel morpholinopyrimidine kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine | 380875-93-4 | Benchchem [benchchem.com]

- 9. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methyl-6-morpholinopyrimidin-4-amine: A Technical Guide

Introduction

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methyl-6-morpholinopyrimidin-4-amine. With the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol , this compound is of interest to researchers in medicinal chemistry and drug development. Spectroscopic analysis is fundamental for the structural elucidation, purity assessment, and quality control of such novel chemical entities.

While comprehensive experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from analogous chemical structures, providing a robust predictive framework for scientists working with this and related aminopyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, pyrimidine, amine, and morpholine protons. The chemical shifts are influenced by the electronic effects of the nitrogen and oxygen atoms within the heterocyclic rings.

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.40 | Singlet | 3H | -CH₃ | Methyl group on the electron-deficient pyrimidine ring. |

| ~ 5.70 | Singlet | 1H | Pyrimidine C5-H | Aromatic proton on the pyrimidine ring. |

| ~ 4.80 | Broad Singlet | 2H | -NH₂ | Amine protons, often broad due to quadrupole effects and exchange. |

| ~ 3.80 | Triplet | 4H | Morpholine -CH₂-O | Protons adjacent to the electronegative oxygen atom in the morpholine ring. |

| ~ 3.50 | Triplet | 4H | Morpholine -CH₂-N | Protons adjacent to the nitrogen atom of the morpholine ring, attached to the pyrimidine. |

Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165.0 | Pyrimidine C2 | Carbon attached to the methyl group and two nitrogen atoms. |

| ~ 163.0 | Pyrimidine C4 | Carbon bearing the amine group. |

| ~ 160.0 | Pyrimidine C6 | Carbon attached to the morpholine ring. |

| ~ 85.0 | Pyrimidine C5 | Aromatic carbon with an attached proton. |

| ~ 67.0 | Morpholine -CH₂-O | Carbons adjacent to the oxygen atom in the morpholine ring. |

| ~ 45.0 | Morpholine -CH₂-N | Carbons adjacent to the nitrogen atom in the morpholine ring. |

| ~ 25.0 | -CH₃ | Methyl group carbon. |

Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra. The choice of a suitable deuterated solvent is crucial for sample dissolution and to avoid interference from solvent protons in the ¹H NMR spectrum.[1][2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, pyrimidine, and morpholine moieties.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Typically two bands for the symmetric and asymmetric stretches of the primary amine.[3][4] |

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine) | C-H stretching of the pyrimidine ring.[5] |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | C-H stretching of the methyl and morpholine methylene groups.[1] |

| ~1650 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine.[3] |

| 1600-1400 | C=N, C=C Stretch | Pyrimidine Ring | Ring stretching vibrations. |

| 1335-1250 | C-N Stretch | Aromatic Amine | Stretching of the C-N bond between the pyrimidine ring and the amine/morpholine.[3] |

| 1250-1020 | C-N Stretch | Aliphatic Amine | C-N stretching within the morpholine ring.[3] |

| ~1115 | C-O-C Stretch | Ether (Morpholine) | Asymmetric stretching of the C-O-C bond in the morpholine ring.[6] |

Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum

For this compound (MW = 194.23), using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated molecule [M+H]⁺.

-

Expected Molecular Ion Peak: m/z ≈ 195.12 ([C₉H₁₅N₄O]⁺)

Plausible Fragmentation Pathway

The fragmentation of the molecular ion can provide clues to the compound's structure. The pyrimidine and morpholine rings are likely to influence the fragmentation pattern.[3][7][8]

Table 4: Predicted Major Fragments in Mass Spectrometry

| m/z (Predicted) | Proposed Fragment | Plausible Loss |

| 195 | [M+H]⁺ | - |

| 178 | [M+H - NH₃]⁺ | Loss of ammonia |

| 137 | [M+H - C₃H₇NO]⁺ | Cleavage of the morpholine ring |

| 124 | [C₅H₆N₃]⁺ | Loss of the morpholine group |

| 110 | [C₄H₄N₃]⁺ | Further fragmentation of the pyrimidine core |

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of such compounds.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation (LC): Inject the sample into an LC system to separate the compound from any impurities. A C18 column is often used.

-

Ionization (MS): The eluent from the LC is directed to the mass spectrometer's ion source (e.g., ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.

-

Detection: The detector records the abundance of each ion.

Mass Spectrometry Fragmentation Workflow

Caption: Plausible fragmentation pathway in MS.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from the analysis of its constituent chemical motifs, offer a comprehensive analytical framework. These data and protocols are intended to assist researchers in the identification, purity assessment, and structural confirmation of this compound, thereby facilitating its potential application in drug discovery and development. Experimental verification of these predictions is highly recommended for definitive structural elucidation.

References

Methodological & Application